molecular formula C10H16N2O B3035193 3,5-Dimethyl-4-(1-pyrrolidinylmethyl)isoxazole CAS No. 303985-45-7

3,5-Dimethyl-4-(1-pyrrolidinylmethyl)isoxazole

Cat. No.: B3035193
CAS No.: 303985-45-7
M. Wt: 180.25 g/mol
InChI Key: MTJKERVZICSFRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .


Molecular Structure Analysis

The molecular structure of “3,5-Dimethyl-4-(1-pyrrolidinylmethyl)isoxazole” is represented by the linear formula: C10H16N2O . The molecular weight of this compound is 180.25 .

Scientific Research Applications

3,5-Dimethyl-4-(1-pyrrolidinylmethyl)isoxazole has been used as a reagent in organic synthesis, as a substrate for enzyme assays, and as a tool for studying protein-ligand interactions. It has also been used to study the structure and function of enzymes, as well as the mechanism of enzyme catalysis. Moreover, it has been used to study the biochemistry and physiology of cells, and to investigate the effects of drugs and other compounds on cells.

Mechanism of Action

The exact mechanism of action of 3,5-Dimethyl-4-(1-pyrrolidinylmethyl)isoxazole is not yet fully understood. However, it is believed to interact with proteins and enzymes in a variety of ways, including binding to specific sites on the proteins and/or enzymes, forming covalent bonds, and inducing conformational changes. Moreover, it is believed to interact with other molecules, such as nucleic acids, to form complexes and induce specific metabolic changes in cells.
Biochemical and Physiological Effects
Studies have shown that this compound can induce specific metabolic changes in cells. For example, it has been shown to increase the activity of certain enzymes, such as cytochrome P450 and cytochrome b5, and to increase the production of certain metabolites, such as prostaglandins and leukotrienes. Moreover, it has been shown to affect the expression of certain genes, such as those involved in the metabolism of fatty acids.

Advantages and Limitations for Lab Experiments

3,5-Dimethyl-4-(1-pyrrolidinylmethyl)isoxazole has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. Moreover, it is soluble in many organic solvents and can be readily purified by chromatography or recrystallization. However, it is important to note that this compound is toxic and should be handled with caution.

Future Directions

The potential future directions for research on 3,5-Dimethyl-4-(1-pyrrolidinylmethyl)isoxazole include further investigation of its biochemical and physiological effects, as well as its ability to induce specific metabolic changes in cells. Additionally, further research could be conducted on its role in drug metabolism and its potential use as a drug delivery system. Moreover, further research could be conducted on its mechanism of action and its potential therapeutic applications.

Safety and Hazards

The safety data sheet for a related compound, “3,5-Dimethyl-4-isoxazolecarbaldehyde”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3,5-dimethyl-4-(pyrrolidin-1-ylmethyl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-8-10(9(2)13-11-8)7-12-5-3-4-6-12/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJKERVZICSFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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